Desmethylterbinafine

Descripción

Origin and Significance as a Terbinafine (B446) Metabolite

The journey of N-Desmethylterbinafine begins with the administration and subsequent metabolic breakdown of terbinafine in the body.

Terbinafine undergoes extensive metabolism in the liver, with N-demethylation being a primary pathway. pdr.netscialert.net This process involves the removal of a methyl group from the terbinafine molecule, resulting in the formation of N-Desmethylterbinafine. drugbank.comresearchgate.net This metabolic conversion is a crucial step in the biotransformation of terbinafine. scialert.net Along with other metabolites, N-Desmethylterbinafine is one of the five most prominent metabolites found in plasma. scialert.net

The formation of N-Desmethylterbinafine is a key focus in drug metabolism studies of terbinafine. pdr.netscialert.netresearchgate.net Research has identified that several cytochrome P450 (CYP) isoenzymes are involved in this N-demethylation process, with major contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. pdr.netscialert.netnih.gov Specifically, N-demethylation is primarily mediated by CYP2C9, CYP2C8, and CYP1A2. scialert.netresearchgate.net The kinetics of N-Desmethylterbinafine have been found to be comparable to that of the parent drug, terbinafine. nih.gov

Interactive Data Table: Enzymes Involved in Terbinafine Metabolism

| Metabolic Pathway | Involved Cytochrome P450 (CYP) Isoenzymes |

| N-demethylation to N-Desmethylterbinafine | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP2D6 pdr.netscialert.netnih.gov |

| Hydroxylation to Hydroxyterbinafine | CYP1A2, CYP2C9, CYP2C8, CYP2B6, CYP2C19 drugbank.com |

| Deamination to 1-Naphthaldehyde | CYP2C9, CYP2B6, CYP2C8, CYP1A2, CYP3A4, CYP2C19 drugbank.commedicaldialogues.in |

| Dihydrodiol Formation | CYP2C9, CYP1A2 scialert.net |

The formation and subsequent metabolism of N-Desmethylterbinafine are critical for mapping the complete biotransformation pathways of terbinafine. researchgate.netnih.govnih.gov Following its formation, N-Desmethylterbinafine can be further metabolized. drugbank.com For example, it can be hydroxylated to form N-desmethylhydroxyterbinafine or dihydroxylated to a desmethyldihydrodiol. drugbank.com

One significant biotransformation route involves the conversion of N-Desmethylterbinafine to a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). researchgate.netnih.govnih.gov This pathway is of particular interest in toxicological studies. researchgate.net Understanding these subsequent metabolic steps provides a comprehensive picture of how the body processes and eliminates terbinafine and its byproducts. drugbank.comresearchgate.net

Relevance in Drug Metabolism Studies

Overview of Research Directions and Academic Importance

The study of N-Desmethylterbinafine extends beyond basic metabolism, contributing to a deeper understanding of its drug class and informing future drug development.

Structure

3D Structure

Propiedades

IUPAC Name |

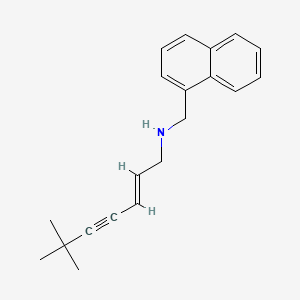

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZLXQHMWUCIC-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99450-97-2, 99473-11-7 | |

| Record name | Desmethylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099450972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Synthesis and Derivatization Strategies for N Desmethylterbinafine and Its Analogs

Synthetic Routes and Methodologies for N-Desmethylterbinafine Production

The production of N-Desmethylterbinafine can be approached through two primary strategies: the partial synthesis from its readily available precursor, Terbinafine (B446), or a total synthesis built from simpler starting materials.

In the laboratory, the synthesis of N-Desmethylterbinafine is not commonly reported in peer-reviewed literature, as it is primarily sourced as a metabolite standard. However, its structure allows for the application of established chemical transformations.

Partial Synthesis via N-Demethylation: A logical route is the chemical N-demethylation of Terbinafine. Since Terbinafine is a tertiary amine, several reagents can be employed for this purpose. The Von Braun reaction, using cyanogen (B1215507) bromide (BrCN), is a classic method, which proceeds through a cyanamide (B42294) intermediate that is subsequently hydrolyzed to the secondary amine. mdpi.com A more common and often milder method involves the use of chloroformate esters, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). mdpi.com The reaction of Terbinafine with ACE-Cl would form an intermediate carbamate, which can be selectively cleaved, typically by gentle heating in methanol, to yield N-Desmethylterbinafine hydrochloride. mdpi.com Care must be taken during these procedures, as the conditions required for demethylation, particularly acidic workups, could potentially affect the labile sulfoxide (B87167) group if applied to metabolites like N-desmethylhydroxyterbinafine. tandfonline.com

Total Synthesis: A total synthesis approach offers greater control and avoids the use of the parent drug. This method builds the molecule by forming the key C-N bond between the naphthalene (B1677914) moiety and the allylamine (B125299) side chain. A practical approach is the reductive amination between 1-naphthalenemethanamine and (E)-6,6-dimethylhept-2-en-4-yn-1-al . This reaction involves forming an imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to furnish the target secondary amine, N-Desmethylterbinafine. Alternatively, a direct N-alkylation reaction could be performed between 1-naphthalenemethanamine and an activated side-chain precursor, such as (E)-1-bromo-6,6-dimethylhept-2-en-4-yne , in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

A robust synthesis relies on the strategic selection of precursors and the optimization of reaction conditions to maximize yield and purity. For the total synthesis of N-Desmethylterbinafine, the selection of precursors is critical.

| Precursor Name | Molecular Formula | Role in Synthesis | Synthetic Method |

|---|---|---|---|

| 1-Naphthalenemethanamine | C₁₁H₁₁N | Nitrogen and Naphthalene Source | Reductive Amination / N-Alkylation |

| (E)-6,6-dimethylhept-2-en-4-yn-1-al | C₉H₁₂O | Allylamine Side-Chain Source | Reductive Amination |

| (E)-1-bromo-6,6-dimethylhept-2-en-4-yne | C₉H₁₃Br | Allylamine Side-Chain Source | N-Alkylation |

Laboratory-Scale Synthesis Techniques

Preparation of Structurally Related Analogs and Derivatives

The secondary amine of N-Desmethylterbinafine provides a convenient chemical handle for synthesizing a variety of analogs and derivatives. This is valuable for probing structure-activity relationships and for creating tools for analytical and metabolic research.

The rational design of analogs is guided by existing knowledge of the structure-activity relationships (SAR) of allylamine antifungals. nih.gov Studies on Terbinafine and the related compound Naftifine (B1207962) have shown that certain structural features are critical for their antifungal activity, which stems from the inhibition of the enzyme squalene (B77637) epoxidase. nih.govlktlabs.com Key SAR insights indicate that a tertiary amine is often optimal for activity and that the naphthalene ring must be attached at the α-position. nih.govacs.org

N-Desmethylterbinafine serves as an ideal scaffold for creating analogs to further investigate these relationships. The design rationale for new analogs would focus on systematic modifications to its three main structural components:

The Secondary Amine: Replacing the absent methyl group with other alkyl (e.g., ethyl, propyl, cyclopropylmethyl) or aryl groups can probe the steric and electronic requirements at the nitrogen atom. This helps to clarify the importance of the tertiary amine character found in the highly active parent drug, Terbinafine.

The Naphthalene Ring: This part of the molecule is known to tolerate the most variation. nih.gov Analogs could be designed with substituents (e.g., fluoro, chloro, methoxy) at various positions on the rings to explore how electronics and lipophilicity influence enzyme binding or cell penetration.

The Aliphatic Side-Chain: The tert-butyl group is a key lipophilic anchor. Analogs could be synthesized where this group is replaced by other bulky alkyl groups (e.g., cyclohexyl, adamantyl) or smaller groups to determine its role in target engagement.

The synthesis of N-desmethyl and N-methyl analogs of other complex molecules has shown that such minor modifications can significantly alter the compound's three-dimensional conformation and, consequently, its biological activity. bohrium.com

| Analog Type | Modification | Research Rationale |

|---|---|---|

| N-Ethyl Analog | Alkylation of the secondary amine with an ethyl group. | To determine if a tertiary amine is essential and probe steric tolerance at the nitrogen center. |

| 4-Fluoro-naphthalene Analog | Use of 4-fluoro-1-naphthalenemethanamine (B1628980) as a precursor. | To investigate the electronic effects of substituents on the naphthalene ring on biological activity. |

| N-Acetyl Analog | Acetylation of the secondary amine. | To eliminate the basicity of the nitrogen and introduce a hydrogen-bond acceptor, studying the role of the amine's positive charge. |

| Des-tert-butyl Analog | Modification of the side-chain precursor to lack the tert-butyl group. | To evaluate the importance of the lipophilic tert-butyl anchor for enzyme inhibition. |

The secondary amine of N-Desmethylterbinafine is a nucleophilic and basic center, making it the primary site for synthetic modification and derivatization. These reactions are useful not only for creating analogs with potentially new biological activities but also for preparing derivatives suitable for analytical detection.

Common derivatization strategies include:

N-Alkylation: Reaction with various alkyl halides or other electrophiles to produce a library of tertiary amines, effectively creating analogs of Terbinafine.

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base yields stable N-amides. This modification neutralizes the basicity of the nitrogen atom and introduces a carbonyl group.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or dansyl chloride) produces sulfonamides. Dansyl chloride is particularly useful as it introduces a highly fluorescent group, enabling sensitive detection of the derivative in techniques like HPLC. libretexts.org

N-Nitrosation: The secondary amine can react with nitrosating agents (e.g., sodium nitrite (B80452) under acidic conditions) to form an N-Nitroso N-Desmethyl Terbinafine derivative. pharmaffiliates.com Such derivatives are often of interest in toxicological studies.

Derivatization for Chromatography: For analytical purposes, especially in complex biological matrices, derivatization is used to enhance detection. Reagents like o-phthalaldehyde (B127526) (OPA) react with the secondary amine to form fluorescent products, while others like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) create derivatives with strong UV absorbance for HPLC analysis. libretexts.orggreyhoundchrom.com

These derivatization reactions provide a powerful toolkit for the chemical biology and analytical chemistry of N-Desmethylterbinafine, facilitating deeper research into its properties and interactions.

Biochemical and Molecular Pharmacology of N Desmethylterbinafine Preclinical/in Vitro Focus

Enzymatic Biotransformation and Metabolic Pathways

The metabolism of the antifungal drug terbinafine (B446) is a complex process involving several enzymatic pathways, leading to the formation of various metabolites, including N-desmethylterbinafine. nih.gov This process, known as biotransformation, primarily occurs in the liver and is catalyzed by a superfamily of enzymes called cytochrome P450s (CYPs). inflibnet.ac.in The biotransformation of terbinafine involves N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation. nih.gov N-desmethylterbinafine is a prominent metabolite found in plasma and is a crucial intermediate in the broader metabolic cascade of terbinafine. scialert.net

The formation of N-desmethylterbinafine is the first step in a two-step pathway (Pathway 2) that can ultimately lead to the generation of a reactive aldehyde metabolite known as TBF-A. researchgate.netnih.gov This pathway begins with the N-demethylation of terbinafine to produce N-desmethylterbinafine. researchgate.netnih.gov Subsequently, N-desmethylterbinafine can undergo further metabolism to form TBF-A. researchgate.netnih.gov

Cytochrome P450 (CYP) Isozyme Involvement in N-Demethylation

The N-demethylation of terbinafine to form N-desmethylterbinafine is a critical metabolic step mediated by several cytochrome P450 (CYP) isozymes. nih.govscialert.net In vitro studies using human liver microsomes and recombinant human CYPs have been instrumental in identifying the specific enzymes involved in this biotransformation. nih.gov

Key findings on the specific roles of these isozymes in N-demethylation include:

CYP2C9, CYP1A2, and CYP3A4 have been identified as the most important enzymes for the total metabolism of terbinafine. nih.gov

N-demethylation is primarily mediated by CYP2C9, CYP2C8, and CYP1A2 . scialert.net

Inhibitor phenotyping studies have revealed the involvement of six isozymes in one or more of the N-dealkylation pathways. nih.gov

CYP2C19 and CYP3A4 are significant contributors to all N-dealkylation pathways. nih.gov While both are involved, CYP2C19 has been shown to be more efficient at N-demethylation than CYP3A4. nih.govacs.org

Further investigations have highlighted the critical role of CYP2C9 , which in some cases exceeded the contribution of CYP3A4 in terbinafine N-demethylation. noahrflynn.comresearchgate.net

CYP2B6 also participates in the N-demethylation of terbinafine. drugbank.comnoahrflynn.com Although it may bind the substrate poorly, it can catalyze the reaction at a high rate. noahrflynn.com

While making minor contributions, CYP1A2, CYP2B6, and CYP2C8 are also involved in the metabolic conversion of terbinafine. noahrflynn.comresearchgate.net

The following table summarizes the involvement of specific CYP isozymes in the N-demethylation of terbinafine to N-desmethylterbinafine.

| CYP Isozyme | Role in N-demethylation of Terbinafine |

| CYP1A2 | Important for total metabolism, primarily mediates N-demethylation. nih.govscialert.net |

| CYP2B6 | Involved in N-demethylation. drugbank.comnoahrflynn.com |

| CYP2C8 | Primarily mediates N-demethylation. scialert.net |

| CYP2C9 | A most important enzyme for total metabolism, primarily mediates N-demethylation. nih.govscialert.net Plays a critical role, sometimes exceeding CYP3A4's contribution. noahrflynn.comresearchgate.net |

| CYP2C19 | Contributes to all N-dealkylation pathways and is more efficient than CYP3A4 at N-demethylation. nih.govacs.org |

| CYP3A4 | An important enzyme for total metabolism and contributes to all N-dealkylation pathways. nih.govnih.gov |

The kinetic analysis of terbinafine's N-demethylation reveals important details about the efficiency of the different CYP isozymes. Michaelis-Menten kinetics, which describe the relationship between substrate concentration and reaction rate, have been used to characterize these interactions. nih.gov

Key kinetic findings include:

The mean Km values for the major metabolic pathways of terbinafine range from 4.4 to 27.8 µM, and Vmax values range from 9.8 to 82 nmol/h/mg of protein. nih.gov

CYP2C19 is approximately 8-fold more efficient than CYP3A4 at the N-demethylation of terbinafine, which is attributed to a higher Vmax and a lower Km. nih.gov

In contrast, CYP2D6 shows a high affinity for terbinafine (low Km) but has the lowest turnover rate (Vmax). noahrflynn.com Conversely, CYP2B6 has a poor binding affinity but a high rate of catalysis for N-demethylation. noahrflynn.com

The formation of N-desmethylterbinafine from terbinafine has been identified as a highly efficient reaction. astate.edu

The table below presents a summary of the kinetic parameters for the formation of N-desmethylterbinafine by different CYP isozymes.

| Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) | Vmax/Km (pmol/min/pmol P450/µM) |

| CYP2C19 | 16 ± 2 | 23 ± 1 | 1.4 |

| CYP3A4 | 33 ± 6 | 5.8 ± 0.6 | 0.18 |

Data adapted from studies on recombinant P450s.

Specific Roles of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4

In Vitro Investigations of Cellular and Subcellular Interactions of N-Desmethylterbinafine

N-Desmethylterbinafine is the major and most prominent metabolite of terbinafine found in plasma, formed through the N-demethylation of the parent compound. patsnap.comdrugbank.com Its biochemical and molecular pharmacology is intrinsically linked to that of terbinafine, primarily revolving around the ergosterol (B1671047) biosynthesis pathway in fungal pathogens.

Mechanisms of Action at the Molecular Level in Fungal Pathogens

While most of the research on antifungal mechanisms has focused on the parent drug, terbinafine, the actions of N-Desmethylterbinafine are understood through its relationship as a primary metabolite. The core mechanism of the allylamine (B125299) class of antifungals involves the disruption of fungal cell membrane synthesis. drugbank.comnih.gov

The primary target of terbinafine is the enzyme squalene (B77637) epoxidase (squalene monooxygenase), a critical component in the fungal ergosterol biosynthesis pathway. patsnap.comdrugbank.comnih.gov This enzyme catalyzes the conversion of squalene to 2,3-oxydosqualene, an essential precursor to lanosterol (B1674476) and, ultimately, ergosterol. drugbank.com Ergosterol is a vital sterol in fungal plasma membranes, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. patsnap.comnih.gov

Terbinafine acts as a potent, noncompetitive inhibitor of fungal squalene epoxidase, with a reported inhibition constant (Ki) of 30 nM against the enzyme from Candida. nih.govasm.org This inhibition effectively halts the synthesis of ergosterol. nih.gov While direct inhibitory constants for N-Desmethylterbinafine on squalene epoxidase are not extensively reported in the literature, its structural similarity to terbinafine suggests it would interact with the same target. However, subsequent metabolism of N-Desmethylterbinafine leads to derivatives that are considered inactive, suggesting that N-demethylation may be a step in the deactivation pathway of the drug. drugbank.com

A direct consequence of squalene epoxidase inhibition is the intracellular accumulation of its substrate, squalene. patsnap.comnih.gov This buildup is believed to be a primary factor in the fungicidal action of terbinafine. nih.gov High concentrations of squalene are toxic to the fungal cell, leading to increased membrane permeability and disruption of cellular organization. drugbank.comnih.gov The accumulation of squalene-filled vesicles within the cytoplasm is thought to interfere with membrane function and the synthesis of the cell wall, ultimately causing cell death. drugbank.comnih.gov For some fungi, like Candida albicans, the fungistatic effect appears to result more from ergosterol deficiency than from squalene accumulation. nih.gov As a product of terbinafine's metabolism, any antifungal activity of N-Desmethylterbinafine would similarly depend on its ability to inhibit squalene epoxidase and thereby cause this toxic accumulation of squalene. oup.com

Inhibition of Squalene Epoxidase and Ergosterol Biosynthesis

Comparative Biochemical Activities with Terbinafine

N-Desmethylterbinafine is the principal metabolite of terbinafine, resulting from N-demethylation primarily mediated by cytochrome P450 enzymes. noahrflynn.com While direct comparisons of antifungal potency (e.g., Minimum Inhibitory Concentration - MIC) are not widely available in peer-reviewed literature, the key biochemical differentiator lies in their metabolic stability and subsequent processing.

A structure-activity relationship study on terbinafine analogs indicated that the tertiary amino structure is crucial for its high inhibitory potency against squalene epoxidase from Trichophyton rubrum. asm.org The conversion to N-Desmethylterbinafine, a secondary amine, may alter this activity. Studies show that terbinafine is a more potent inhibitor of T. rubrum squalene epoxidase (IC50 = 15.8 nM) than its analog naftifine (B1207962) (IC50 = 114.6 nM), which is also a secondary amine, suggesting that the N-demethylation could potentially reduce potency. asm.org

The metabolism of N-Desmethylterbinafine itself proceeds down several pathways, including hydroxylation and dihydroxylation, to form metabolites like N-Desmethylhydroxyterbinafine and N-Desmethylterbinafine dihydrodiol derivatives, which are reported to be inactive. drugbank.comdrugbank.com This suggests that while terbinafine is the primary active agent, its N-demethylation represents a significant step toward metabolic inactivation.

| Feature | Terbinafine | N-Desmethylterbinafine |

| Chemical Class | Tertiary Allylamine nih.gov | Secondary Allylamine |

| Primary Target | Squalene Epoxidase nih.gov | Squalene Epoxidase (presumed) |

| Mechanism | Inhibition of ergosterol synthesis, accumulation of squalene patsnap.comnih.gov | Presumed similar to terbinafine |

| Metabolic Precursor | N/A | Terbinafine noahrflynn.com |

| Subsequent Metabolites | N-Desmethylterbinafine, Hydroxyterbinafine, Carboxyterbinafine drugbank.com | N-Desmethylterbinafine dihydrodiol, N-Desmethylhydroxyterbinafine drugbank.com |

| Activity of Metabolites | N-Desmethylterbinafine is a major metabolite; further metabolites are inactive drugbank.comdrugbank.com | Metabolites are considered inactive drugbank.com |

Interactions with Other Biochemical Pathways and Enzymes

N-Desmethylterbinafine is a key intermediate in the extensive metabolism of terbinafine, which is mediated by at least seven cytochrome P450 (CYP) isoenzymes. patsnap.com The formation and subsequent breakdown of N-Desmethylterbinafine are governed by these enzymes, highlighting its significant interaction with these critical metabolic pathways.

The N-demethylation of terbinafine to form N-Desmethylterbinafine is catalyzed by a broad range of P450s, with studies identifying major contributions from CYP2C9, CYP1A2, CYP2C19, and CYP3A4, and minor roles for others like CYP2B6 and CYP2C8. noahrflynn.comnih.gov Research using recombinant P450s has shown that CYP2C9 is particularly efficient at this conversion. noahrflynn.com

Once formed, N-Desmethylterbinafine serves as a substrate for further enzymatic reactions. These competing pathways determine its clearance and the formation of downstream metabolites. For instance, N-Desmethylterbinafine can be hydroxylated or dihydroxylated by enzymes including CYP2B6 and CYP2C9. drugbank.com It can also be metabolized to the reactive aldehyde TBF-A, a reaction catalyzed by CYP2A6, 2B6, 2C8, 2C19, and 3A4. nih.gov

The table below summarizes the known interactions of N-Desmethylterbinafine with cytochrome P450 enzymes.

| Metabolic Reaction | Substrate | Product(s) | Involved Cytochrome P450 Enzymes |

| N-Demethylation | Terbinafine | N-Desmethylterbinafine | Major: CYP2C9, CYP1A2, CYP2C19, CYP3A4. noahrflynn.comnih.gov Minor: CYP2C8, CYP2B6. noahrflynn.com |

| Dihydroxylation | N-Desmethylterbinafine | N-Desmethylterbinafine dihydrodiol derivative drugbank.comdrugbank.com | CYP1A2, CYP2B6, CYP2C9 drugbank.com |

| Hydroxylation | N-Desmethylterbinafine | N-Desmethylhydroxyterbinafine drugbank.com | Data not specified in reviewed sources |

| Aldehyde Formation | N-Desmethylterbinafine | TBF-A (6,6-dimethyl-2-hepten-4-ynal) | CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP3A4 nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of N Desmethylterbinafine in Model Systems

In Vitro Absorption and Distribution Studies

In vitro studies are fundamental in predicting the behavior of a compound in a biological system. For N-Desmethylterbinafine, these studies have provided insights into its absorption and distribution characteristics. Like its parent compound, terbinafine (B446), N-Desmethylterbinafine is lipophilic, which influences its distribution. Terbinafine is known to be highly bound to plasma proteins, exceeding 99%. drugbank.com This high degree of protein binding is a critical factor in its distribution and availability to target tissues. The binding is primarily to serum albumin, as well as high and low-density lipoproteins. drugbank.com While specific protein binding percentages for N-Desmethylterbinafine are not as extensively detailed as for the parent drug, its structural similarity suggests it would also exhibit significant plasma protein binding.

The metabolic pathways for terbinafine, leading to N-Desmethylterbinafine, are similar across various species, including humans, mice, rats, and monkeys. fda.gov This cross-species consistency in metabolism is advantageous for the extrapolation of preclinical data to human scenarios.

Metabolite Exposure and Disposition in Preclinical Animal Models

The disposition of N-Desmethylterbinafine has been evaluated in several preclinical animal models, providing a picture of its behavior in vivo.

Pharmacokinetic studies in animals have been instrumental in quantifying the systemic exposure to N-Desmethylterbinafine following the administration of terbinafine. In a study involving rats given a single oral dose of terbinafine, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to determine the plasma concentrations of both terbinafine and N-Desmethylterbinafine. researchgate.net This study successfully quantified N-Desmethylterbinafine in rat plasma, demonstrating its presence and allowing for the characterization of its pharmacokinetic profile. researchgate.net

In horses and Greyhound dogs administered oral terbinafine, ions consistent with N-Desmethylterbinafine were identified in plasma samples. nih.govresearchgate.net This confirms that N-demethylation is a relevant metabolic pathway in these species. In humans, plasma levels of terbinafine and N-Desmethylterbinafine have been observed to be approximately equivalent, highlighting the significant extent of this metabolic conversion. nih.gov The area under the curve (AUC) ratio of N-Desmethylterbinafine to its parent compound, terbinafine, after a single dose has been reported as 1.1. nih.gov

A study in pediatric patients showed that the kinetics of terbinafine and N-Desmethylterbinafine were comparable. nih.gov After repeated administration, steady-state concentrations of N-Desmethylterbinafine were reached by day 21, with no further accumulation observed between days 21 and 56. nih.gov

Table 1: Pharmacokinetic Parameters of N-Desmethylterbinafine in Preclinical Models (Note: Data for N-Desmethylterbinafine is often presented in the context of terbinafine administration)

| Species | Parameter | Value | Reference |

|---|---|---|---|

| Human | AUCm/AUCp (single dose) | 1.1 | nih.gov |

| Rat | Lower Limit of Quantification (LLOQ) in Plasma | 0.05 ng/mL | researchgate.net |

| Pediatric Patients | Time to Steady State | ~21 days | nih.gov |

The lipophilic nature of terbinafine and its metabolites, including N-Desmethylterbinafine, leads to their extensive distribution into tissues, particularly those rich in lipids. drugbank.com Following oral administration, terbinafine concentrates in the sebum, stratum corneum, and nail plates. fda.gov While specific tissue concentration data for N-Desmethylterbinafine is less commonly reported than for the parent drug, its presence as a major metabolite implies it also distributes into these target tissues. The metabolic pathways, including N-dealkylation to form N-Desmethylterbinafine, are consistent across different species. fda.gov

Plasma Concentration-Time Profiles (e.g., Cmax, AUC)

Pharmacodynamic Activity in Preclinical In Vitro and In Vivo Models

The antifungal activity of N-Desmethylterbinafine is a critical aspect of its preclinical evaluation, determining its contribution to the therapeutic effects of terbinafine.

Terbinafine itself exhibits potent in vitro activity against a wide range of pathogenic fungi. It is highly active against dermatophytes, with Minimum Inhibitory Concentrations (MICs) typically in the range of 0.001 to 0.01 µg/mL. nih.gov Its activity against yeasts like Candida species is more variable. For Candida albicans, MIC values for terbinafine are often reported at 4 µg/mL or higher. mdpi.com However, it shows good activity against Candida parapsilosis. nih.govnih.gov

While N-Desmethylterbinafine is considered an active metabolite, its potency relative to the parent compound can vary. Generally, metabolites of terbinafine are considered to have less antifungal activity than terbinafine itself.

Table 2: In Vitro Antifungal Activity of Terbinafine (Parent Compound)

| Organism | MIC Range (µg/mL) | Reference |

|---|---|---|

| Dermatophytes | 0.001 - 0.01 | nih.gov |

| Aspergilli | 0.05 - 1.56 | nih.gov |

| Sporothrix schenckii | 0.1 - 0.4 | nih.gov |

| Candida albicans | ≥4 | mdpi.com |

| Candida parapsilosis | 0.125 (MIC90) | nih.gov |

Time-kill kinetic studies are used to determine whether an antifungal agent is fungicidal (kills the fungus) or fungistatic (inhibits its growth). emerypharma.com For terbinafine, the parent compound of N-Desmethylterbinafine, its action is primarily fungicidal against dermatophytes and other filamentous fungi. nih.gov Against yeasts, its effect is species-dependent; it is primarily fungicidal against Candida parapsilosis but fungistatic against Candida albicans. nih.gov

Analytical Methodologies for N Desmethylterbinafine Quantification and Characterization in Research

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of N-Desmethylterbinafine, providing the necessary separation from the parent drug, other metabolites, and endogenous components in complex mixtures like plasma or urine.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of terbinafine (B446) and its metabolites, including N-Desmethylterbinafine. Various HPLC methods have been developed that employ different detection techniques following sample clean-up procedures such as protein precipitation or liquid-liquid extraction. For instance, one method utilized HPLC with electrochemical detection to analyze the N-demethyl derivative in plasma, milk, and urine. Another approach involved UV detection for quantifying the metabolite in deconjugated urine samples. These methods demonstrate the versatility of HPLC in handling different biological matrices for pharmacokinetic studies.

Table 1: Examples of HPLC Methods for Terbinafine Metabolite Analysis

| Parameter | Method 1 | Method 2 |

| Analyte(s) | Terbinafine, N-Desmethylterbinafine | Terbinafine, N-Desmethylterbinafine, other metabolites |

| Matrix | Plasma, Milk | Urine |

| Sample Preparation | Protein precipitation or hexane (B92381) extraction | Deconjugation, direct injection |

| Detection | Electrochemical | UV Absorption |

| Key Application | Pharmacokinetic studies | Quantitative urine analysis |

For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the method of choice for quantifying N-Desmethylterbinafine. This technique combines the superior separation efficiency of UPLC with the precise detection and quantification capabilities of a triple quadrupole mass spectrometer.

A validated UPLC-MS/MS method for detecting both terbinafine and N-Desmethylterbinafine in rat plasma involves a simple protein precipitation step for sample preparation. The chromatographic separation is achieved on a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water, and a short run time. The mass spectrometer operates in positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions. For N-Desmethylterbinafine, the monitored transition is typically m/z 278.32 → 141.13. These methods are characterized by excellent linearity over a defined concentration range and a low limit of quantification (LLOQ), often in the sub-ng/mL level, making them suitable for detailed pharmacokinetic studies. For example, one study reported a lower limit of quantification of 0.05 ng/mL for N-desmethylterbinafine in rat plasma.

Table 2: UPLC-MS/MS Method Parameters for N-Desmethylterbinafine Quantification

| Parameter | Value/Description |

| Instrumentation | Waters UPLC with a triple quadrupole mass spectrometer |

| Column | Reversed-phase BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and water (containing 0.01% formic acid and 0.05% ammonia (B1221849) water) (70:30, v/v) |

| Flow Rate | 0.2 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 278.32 → 141.13 |

| Linearity Range | 0.1–25 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (in rat plasma) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While it is a cornerstone of metabolomics for analyzing substances like organic acids, steroids, and certain drugs, its application for N-Desmethylterbinafine specifically is less common than liquid chromatography-based methods. nih.gov For non-volatile compounds like N-Desmethylterbinafine, a chemical derivatization step is required to increase their volatility for GC analysis. nih.gov

While some studies have used GC-MS to unequivocally identify the parent drug, terbinafine, in nail extracts after isolation by HPLC, specific, detailed methods for the routine quantification of N-Desmethylterbinafine using GC-MS are not prominently featured in the literature. nih.gov The technique is more commonly applied to other classes of metabolites or requires sample derivatization, which adds complexity compared to direct analysis by LC-MS. nih.govjfda-online.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of N-Desmethylterbinafine. These techniques provide detailed information about the molecule's atomic composition, connectivity, and fragmentation, which collectively serve as a definitive fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise molecular structure of organic compounds. filab.fr By analyzing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, NMR can map out the carbon-hydrogen framework of a molecule. filab.frudel.edu

For N-Desmethylterbinafine, NMR would be used to confirm its structure relative to the parent compound, terbinafine. A comparative analysis of their ¹H NMR spectra would show the absence of the signal corresponding to the N-methyl group protons in N-Desmethylterbinafine. This signal in terbinafine typically appears as a singlet in a specific region of the spectrum. chemistrysteps.com Similarly, ¹³C NMR would confirm the loss of one carbon atom by the disappearance of the resonance for the N-methyl carbon. udel.edu While comprehensive NMR spectral data for N-Desmethylterbinafine is not widely published, the principles of NMR make it the definitive tool for such structural confirmation in research and synthesis. semanticscholar.org

Mass spectrometry is a crucial tool for both identifying and structurally characterizing N-Desmethylterbinafine by precisely measuring its mass-to-charge ratio (m/z) and analyzing its fragmentation patterns. When coupled with liquid chromatography, it provides both quantification and structural confirmation.

Using electrospray ionization in positive mode (ESI+), N-Desmethylterbinafine is typically observed as a protonated molecule [M+H]⁺ with a precursor m/z of approximately 278.19. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented via collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. For N-Desmethylterbinafine, a major and diagnostically important fragment ion is observed at m/z 141.07. This fragment corresponds to the stable naphthylmethyl cation, which is formed by the cleavage of the bond between the nitrogen and the methylene-naphthalene group. Other significant fragments are also observed, which helps to build a complete picture of the molecule's structure. This fragmentation pattern provides high confidence in the identification of the metabolite in complex biological samples.

Table 3: Mass Spectrometric Data for N-Desmethylterbinafine ([M+H]⁺)

| Parameter | Description |

| Compound | N-Desmethylterbinafine |

| Formula | C₂₀H₂₃N |

| Exact Mass | 277.1830 |

| Ionization Mode | ESI, Positive |

| Precursor Ion (m/z) | 278.1903 ([M+H]⁺) |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

| Major Product Ions (m/z) | 141.0705, 115.0549, 89.0406 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an analytical technique used to obtain an infrared spectrum of a sample's absorption or emission. wikipedia.orguci.edu It is a powerful tool for identifying unknown materials and determining the molecular composition of a sample. uci.edu The principle of FT-IR is based on the fact that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. uci.edu Consequently, the resulting spectrum is a unique molecular "fingerprint" of the sample, as no two distinct molecular structures will produce the identical infrared spectrum. uci.edu

An FT-IR spectrometer works by passing an infrared beam through a sample. Some radiation is absorbed, and the rest is transmitted. uci.edu The core of the spectrometer is an interferometer, which splits the beam of light, sends it down two different paths, and then recombines them. libretexts.org This process creates an interferogram, a signal that contains all the infrared frequencies encoded into it. uci.edu A mathematical process known as a Fourier transform is then required to convert this raw data into an interpretable spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹). wikipedia.org

In the context of N-Desmethylterbinafine, FT-IR spectroscopy serves as a crucial method for structural characterization. Although specific FT-IR spectral data for N-Desmethylterbinafine is not extensively detailed in public literature, its spectrum can be inferred from its parent compound, Terbinafine. The analysis would focus on identifying characteristic absorption peaks corresponding to the functional groups present in the molecule. Key spectral regions of interest would include:

N-H Stretch: The presence of a secondary amine in N-Desmethylterbinafine (resulting from the demethylation of the tertiary amine in Terbinafine) would be expected to show a characteristic N-H stretching vibration.

C-N Stretch: Vibrations associated with the carbon-nitrogen bonds of the amine group.

Aromatic C-H and C=C Stretches: Corresponding to the naphthalene (B1677914) ring system.

Alkyne C≡C Stretch: A weak but sharp absorption band characteristic of the triple bond in the hept-2-en-4-yn-1-yl moiety.

Alkene C=C and =C-H Stretches: Associated with the double bond in the side chain.

Aliphatic C-H Stretches: From the methyl and methylene (B1212753) groups.

By comparing the FT-IR spectrum of a sample with that of a known reference standard of N-Desmethylterbinafine, or by contrasting it with the spectrum of Terbinafine to confirm the absence of the N-CH₃ group and the presence of the N-H group, researchers can confirm the identity and purity of the compound. The technique is valuable in both qualitative identification and in combination with other methods for comprehensive structural elucidation. pharmaffiliates.comnih.gov

Method Validation for Research Applications

Method validation is a critical process in analytical chemistry that provides documented evidence that a test procedure is suitable for its intended purpose. globalresearchonline.net For research applications involving the quantification of N-Desmethylterbinafine in various biological matrices, rigorous validation is essential to ensure the reliability, accuracy, and precision of the generated data. globalresearchonline.netamericanpharmaceuticalreview.com The validation process typically assesses several key parameters as outlined by international guidelines. americanpharmaceuticalreview.comich.org

Linearity, Precision, and Accuracy in Research Matrices

The validation of bioanalytical methods for N-Desmethylterbinafine quantification demonstrates the performance and reliability of the assay. Linearity, precision, and accuracy are fundamental parameters evaluated to ensure that the method can reliably measure the concentration of the analyte in a given sample matrix, such as rat plasma. globalresearchonline.netresearchgate.net

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a specified range. ich.org An analytical procedure is considered linear when the test results are directly proportional to the concentration of the analyte in the sample. ich.org For N-Desmethylterbinafine, linearity has been demonstrated in research settings using a range of concentrations appropriate for pharmacokinetic studies. researchgate.net

Precision measures the closeness of agreement between a series of measurements from the same homogeneous sample. elementlabsolutions.com It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), which assesses variability within a single day and across different days, respectively. researchgate.net

Accuracy refers to the closeness of the measured value to a known or accepted true value. elementlabsolutions.com It is often determined by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and calculating the percentage of recovery or the relative error (RE). researchgate.net

A study utilizing UPLC-MS/MS for the determination of N-Desmethylterbinafine in rat plasma reported the following validation data:

| Validation Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 0.1 - 25 ng/mL in rat plasma | researchgate.net |

| Mean Recovery | > 91.7% from plasma | researchgate.netresearchgate.net |

| Intra-day Precision (RSD) | <15% | researchgate.net |

| Inter-day Precision (RSD) | <15% | researchgate.net |

| Accuracy (RE) | Within ±15% | researchgate.net |

RSD: Relative Standard Deviation; RE: Relative Error.

These findings confirm that the analytical method is linear, precise, and accurate for the quantification of N-Desmethylterbinafine within the specified concentration range in a research matrix. researchgate.net

Lower Limit of Quantification (LLOQ) and Detection (LLOD)

The Lower Limit of Quantification (LLOQ) and the Lower Limit of Detection (LLOD) are critical parameters for defining the sensitivity of an analytical method, particularly for studies involving low concentrations of an analyte. bitesizebio.comquansysbio.com

The LLOD is the lowest quantity of a substance that can be distinguished from the absence of that substance (a blank) with a stated level of confidence, though it is not necessarily quantifiable with acceptable precision and accuracy. quansysbio.com It represents the minimum concentration at which a signal can be reliably detected above the background noise. bitesizebio.comnih.gov

The LLOQ is the smallest amount or concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy under the stated experimental conditions. globalresearchonline.netnih.gov This is the lowest concentration on the calibration curve and is a crucial parameter in pharmacokinetic studies where drug and metabolite concentrations can be very low. researchgate.net

For N-Desmethylterbinafine, the LLOQ has been established in validated analytical methods, demonstrating the sensitivity required for its measurement in biological samples.

| Parameter | Value | Matrix | Analytical Method | Reference |

|---|---|---|---|---|

| LLOQ | 0.05 ng/mL | Rat Plasma | UPLC-MS/MS | researchgate.net |

| LLOQ | 0.05 ng/mL | Plasma | Not Specified | researchgate.net |

The established LLOQ of 0.05 ng/mL is sufficiently sensitive for its application in pharmacokinetic studies following the administration of Terbinafine in rat models. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Computational Studies of N Desmethylterbinafine and Its Analogs

SAR Investigations of N-Desmethylterbinafine Derivatives

Structural modifications to the terbinafine (B446) scaffold significantly influence its biochemical activity, particularly its metabolism and potential for bioactivation. The N-demethylation of terbinafine to form N-Desmethylterbinafine is a crucial metabolic step. nih.govnih.gov Computational modeling has shown that the probability of N-dealkylation to produce the reactive aldehyde TBF-A increases as the substituents on the terbinafine molecule decrease in size. researchgate.net This suggests that N-Desmethylterbinafine, lacking the methyl group, is a more probable precursor to TBF-A than the parent terbinafine molecule itself through certain metabolic pathways. researchgate.net

Studies on terbinafine analogs have further elucidated the importance of specific structural components. Research on derivatives where the central tertiary amino group was absent but polar substituents were added to the side chain revealed that the amino function is not strictly essential for activity. nih.gov The potency of these "carba-analogs" appeared to correlate with the polarity of the functional groups introduced. nih.gov This indicates that while the nitrogen atom is a key feature, its role as a polar center might be more critical than its specific tertiary amine structure.

Furthermore, modifications to the spacer connecting the naphthalene (B1677914) and tert-butyl-acetylene moieties have been shown to impact activity. Nearly all alterations, such as reducing the double bond, changing the nitrogen's position, or adjusting the length of the spacer, led to a decrease in antifungal potency. nih.gov This underscores the precise spatial and electronic arrangement required for optimal interaction with the fungal target enzyme, squalene (B77637) epoxidase. The structural change from terbinafine to N-Desmethylterbinafine, while a simple demethylation, alters the steric and electronic properties around the nitrogen atom, which in turn affects its subsequent metabolic fate and biochemical interactions. researchgate.net

The antifungal potency of allylamine (B125299) derivatives is closely linked to their molecular structure. SAR studies support the hypothesis that high activity requires two lipophilic domains—the naphthalene ring and the tert-butyl-acetylene group—connected by a spacer of an appropriate length containing a polar center. nih.gov Any significant deviation from this arrangement typically results in diminished antifungal efficacy. nih.gov

For instance, while most modifications to the spacer region of terbinafine analogs decreased their potency, derivatives with a CH2NMeCH2CH2 spacer demonstrated high in vitro antifungal activity, and were even more potent than terbinafine against Aspergillus fumigatus. nih.gov This highlights the specific geometric constraints for effective enzyme inhibition.

In another study, terbinafine derivatives lacking the central amino function were synthesized. nih.gov It was found that certain analogs could still exhibit broad antifungal activity, suggesting the nitrogen center is not indispensable. nih.gov The potency of these analogs was found to correlate with the polarity of the introduced functional groups, and broad-spectrum activity was generally limited to compounds with basic substituents. nih.gov The dimethylamino-substituted "carba-analog" of terbinafine was identified as having the best antifungal profile within that series. nih.gov While N-Desmethylterbinafine retains the core structure of the parent drug, its altered polarity and steric profile due to the loss of the methyl group can influence its binding affinity for fungal squalene epoxidase and thus its antifungal potency.

Impact of Structural Modifications on Biochemical Activity

Molecular Modeling and Computational Chemistry

Computational chemistry and molecular modeling have become indispensable tools for studying the properties and behavior of drug molecules and their metabolites. These methods have been applied to N-Desmethylterbinafine and its parent compound to predict metabolic fate, interaction with protein targets, and intrinsic chemical reactivity. nih.govscialert.net

Computational models have been instrumental in elucidating the complex metabolic pathways of terbinafine, particularly those leading to the formation of the reactive metabolite 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which has been implicated in potential toxicity. nih.govnih.gov A deep learning model of N-dealkylation predicted that the primary metabolic step for terbinafine is N-demethylation to yield N-Desmethylterbinafine. nih.govnih.govresearchgate.net This major metabolite is then predicted to be a key intermediate, undergoing subsequent N-dealkylation to form the reactive aldehyde TBF-A. nih.govresearchgate.net

Combined computational modeling and experimental kinetic studies have been used to assess the significance of three main N-dealkylation pathways. nih.govresearchgate.net

Pathway 1: Direct N-dealkylation of terbinafine to TBF-A.

Pathway 2: N-demethylation of terbinafine to N-Desmethylterbinafine, followed by N-dealkylation to TBF-A.

Pathway 3: N-denaphthylation of terbinafine.

Modeling studies predicted a high probability for Pathway 2, with N-demethylation to N-Desmethylterbinafine being the favored initial step (predicted probability of 0.79). researchgate.net The subsequent metabolism of N-Desmethylterbinafine was predicted to favor the formation of TBF-A over other reactions. researchgate.net However, experimental studies using human liver microsomes under steady-state conditions indicated that the direct pathway (Pathway 1) was the most significant source of TBF-A. nih.govnih.gov Despite this discrepancy, both modeling and experimental results agreed on the high significance of N-demethylation to form N-Desmethylterbinafine and the negligible role of N-denaphthylation (Pathway 3). nih.govnih.govresearchgate.net

The following table summarizes the comparison between computational predictions and experimental findings for terbinafine metabolism.

| Metabolic Pathway Step | Computational Model Prediction | Experimental Kinetic Result | Citation |

| Initial Metabolism of Terbinafine | |||

| Pathway 1 (Direct to TBF-A) | Low Probability (P < 0.10) | Most important source of TBF-A under steady-state conditions | nih.govnih.govresearchgate.net |

| Pathway 2 (to N-Desmethylterbinafine) | High Probability (P = 0.79) | Significant pathway, major metabolite formed | nih.govresearchgate.netresearchgate.net |

| Pathway 3 (N-denaphthylation) | Low Probability (P < 0.10) | Negligible contribution | nih.govresearchgate.net |

| Metabolism of N-Desmethylterbinafine | |||

| N-dealkylation to TBF-A | Preferred reaction (80% preference over N-denaphthylation) | High levels of TBF-A formation observed | nih.govresearchgate.net |

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a protein target. researchgate.net This method is crucial in structure-based drug design for understanding the molecular basis of a drug's action and for screening virtual libraries of compounds to identify new potential inhibitors. nih.gov The process involves sampling various conformations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction, often represented as a binding free energy. nih.govmdpi.com

For N-Desmethylterbinafine, the primary target is fungal squalene epoxidase. Docking simulations can be employed to model how N-Desmethylterbinafine and its analogs fit into the active site of this enzyme. Such studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. nih.gov

Advances in computational methods, including the use of deep learning and more sophisticated scoring functions, are continuously improving the accuracy of binding affinity predictions. nih.govbiorxiv.org These predictions can help rationalize the observed SAR of N-Desmethylterbinafine derivatives and guide the design of new analogs with improved potency or altered metabolic stability. nih.gov While specific docking studies focused solely on N-Desmethylterbinafine are not detailed in the available literature, the application of these well-established computational tools is a standard approach to investigate the interaction of such compounds with their biological targets. researchgate.netnih.gov

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.netphyschemres.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. chalcogen.rolibretexts.org

A molecular modeling analysis of terbinafine and its metabolites, including N-Desmethylterbinafine (DTBN), was performed using DFT calculations at the B3LYP/6-31G* level. scialert.net The study calculated the HOMO-LUMO energy gaps for these compounds.

Table of Calculated HOMO-LUMO Energy Gaps for Terbinafine and its Metabolites Calculations performed at the B3LYP/6-31G level.*

| Compound | LUMO-HOMO Energy Gap (eV) | Reactivity Indication | Citation |

| Terbinafine (TBN) & Metabolites | 4.22 to 4.73 | Neither highly reactive nor extremely inert | scialert.net |

The specific value for N-Desmethylterbinafine within this range was not individually reported in the abstract.

The study concluded that neither terbinafine nor its metabolites would be extremely reactive or inert based on these energy gaps. scialert.net Furthermore, the analysis of the molecular surface revealed that N-Desmethylterbinafine, along with terbinafine and other metabolites, possesses significant electron-deficient regions. scialert.net These regions make the molecule susceptible to nucleophilic attack, for instance by glutathione (B108866) or nucleobases in DNA, which could lead to glutathione depletion and oxidative stress. scialert.net This finding from quantum chemical calculations complements the metabolic studies by providing a rationale for the molecule's potential to form adducts with biological macromolecules. scialert.netevotec.com

Deep Learning and Machine Learning Applications in SAR

The integration of deep learning and machine learning models into the study of Structure-Activity Relationships (SAR) represents a significant advancement in medicinal chemistry and drug discovery. These computational tools offer the ability to analyze vast and complex datasets, uncovering intricate relationships between molecular structures and their biological activities that may not be apparent through traditional analysis. In the context of N-Desmethylterbinafine and its analogs, these advanced computational approaches are being leveraged to predict metabolic pathways, identify potential toxicities, and guide the design of new antifungal agents with improved efficacy and safety profiles.

One of the key applications of deep learning in this area is the prediction of metabolic transformations. For instance, a deep learning model was developed to predict the N-dealkylation of terbinafine. nih.gov This model predicted a high probability of N-demethylation to form N-Desmethylterbinafine, which is then further metabolized. nih.gov Such predictive modeling is invaluable as it helps to identify major metabolic pathways and potential reactive metabolites early in the drug development process. nih.govnih.gov By combining these computational predictions with experimental kinetics from in vitro studies using human liver microsomes, researchers can gain a more comprehensive understanding of the metabolic fate of a drug. nih.govnih.gov

Molecular modelling analyses, including methods like Density Functional Theory (DFT), provide insights into the electronic properties of N-Desmethylterbinafine and its related metabolites. scialert.net These studies calculate properties such as the LUMO-HOMO (Lowest Unoccupied Molecular Orbital - Highest Occupied Molecular Orbital) energy gap, which is an indicator of a molecule's reactivity. scialert.net For N-Desmethylterbinafine and other terbinafine metabolites, these calculations have shown moderately large energy gaps, suggesting they are neither extremely inert nor highly labile. scialert.net Furthermore, analysis of the molecular surface can identify electron-deficient regions, which are potential sites for nucleophilic attack by biological molecules like glutathione or DNA bases. scialert.net Studies have indicated that N-Desmethylterbinafine possesses significant electron-deficient regions, which could be a factor in its toxicological profile. scialert.net

The table below summarizes the findings from a molecular modeling study on terbinafine and its metabolites, including N-Desmethylterbinafine.

| Compound | LUMO-HOMO Energy Gap (eV) | Molecular Surface Characteristics |

| Terbinafine (TBN) | 4.22 - 4.73 | Significant electron-deficient regions |

| N-Desmethylterbinafine (DTBN) | 4.22 - 4.73 | Significant electron-deficient regions |

| N-desmethylterbinafine aldehyde (DATBN) | 4.22 - 4.73 | Abundant in electron-deficient regions |

| 1-naphthaldehyde (NAL) | 4.22 - 4.73 | Significant electron-deficient regions |

| Data sourced from molecular modelling analyses using DFT (B3LYP/6-31G level) calculations. scialert.net* |

Machine learning, particularly in the form of Quantitative Structure-Activity Relationship (QSAR) models, is also being applied to accelerate the de novo design of novel antifungal agents. nih.govwiley.comresearchgate.net These approaches use algorithms to build predictive models based on the physicochemical properties and structural features of known antifungal compounds. nih.govwiley.com While much of this work has focused on antifungal peptides, the principles are transferable to small molecules like terbinafine analogs. nih.govwiley.combohrium.comnih.gov By training models on large datasets of compounds with known antifungal activity, researchers can screen virtual libraries of new molecules to identify promising candidates for synthesis and further testing. nih.govwiley.comresearchgate.net This computational screening significantly reduces the time and resources required for the initial stages of drug discovery.

Furthermore, machine learning algorithms are being employed to predict the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of drugs like terbinafine. researchgate.net For example, N-demethylation of terbinafine to N-Desmethylterbinafine is primarily mediated by CYP2C9, CYP2C8, and CYP1A2. scialert.net Understanding which CYP isoforms are involved is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism.

In silico docking studies represent another computational approach used to investigate the interaction of terbinafine and its analogs with their target enzyme, squalene epoxidase. nih.gov By modeling the binding of different analogs to the enzyme's active site, researchers can predict which structural modifications are likely to enhance binding affinity and, consequently, antifungal activity. nih.gov For example, a study designed several analogs of terbinafine and found that some exhibited better docking scores with squalene epoxidase from Trichophyton rubrum than the parent drug. nih.gov

The table below presents the docking scores of terbinafine and some of its designed analogs with squalene epoxidase.

| Compound | Hex E-Total (kcal/mol) | FlexX E-Score (kcal/mol) |

| Terbinafine | -338.75 | -7.6749 |

| Analog 1 | -400.79 | -12.9380 |

| Analog 2 | -376.16 | -13.7826 |

| Analog 3 | -369.98 | -16.1865 |

| Data from a computational docking study against squalene epoxidase from T. rubrum. nih.gov |

Emerging Research Areas and Future Perspectives on N Desmethylterbinafine

Novel Analytical Techniques for Enhanced Research Capabilities

The accurate detection and quantification of N-Desmethylterbinafine in complex biological matrices are fundamental to advancing its research. While traditional methods have been effective, new analytical techniques are providing greater sensitivity, specificity, and speed.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone, with modern applications employing advanced detectors. nih.gov Methods have been developed using electrochemical detection for plasma and milk samples and UV detection for plasma and urine, often following protein precipitation or sample extraction. nih.gov For more complex analyses, such as in urine, samples may undergo deconjugation before injection into a microprocessor-controlled HPLC system with UV monitoring. nih.gov

A significant advancement is the use of Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers superior sensitivity and specificity for detecting both terbinafine (B446) and N-Desmethylterbinafine in rat plasma. researchgate.net One such method utilizes a reversed-phase BEH C18 column with a mobile phase of acetonitrile (B52724) and water, achieving a lower limit of quantification of 0.05 ng/mL for N-Desmethylterbinafine. researchgate.net The use of core-shell columns in HPLC-DAD (Diode-Array Detection) systems also represents a novel approach, enabling rapid and simple "dilute and shoot" analysis of urine samples with analysis times as short as three minutes. benthamscience.comresearchgate.net

To overcome low sensitivity in certain detection methods, chemical derivatization techniques are being employed. For instance, labeling primary and secondary amines like N-Desmethylterbinafine's co-metabolites with dansyl chloride can improve detection by mass spectrometry by over 1000-fold, making it possible to perform kinetic studies on metabolites that were previously difficult to measure. nih.gov

Table 1: Comparison of Analytical Techniques for N-Desmethylterbinafine

| Technique | Sample Matrix | Detection Method | Key Advantages | Detection Limit | Reference |

|---|---|---|---|---|---|

| HPLC | Plasma, Milk, Urine | Electrochemical, UV | Established methodology | 50 ng/ml (Plasma) | nih.gov |

| Automated GC | Urine | FID | Suitable for specific metabolites | 50 ng/ml | nih.gov |

| UPLC-MS/MS | Rat Plasma | ESI-MRM | High sensitivity and specificity | 0.05 ng/mL | researchgate.net |

| HPLC-DAD | Human Urine | DAD with Core-Shell Column | Fast analysis ("dilute and shoot") | 12.60 ng/mL | researchgate.net |

| HPLC with Derivatization | Microsomal Supernatants | Mass Spectrometry | Greatly enhanced sensitivity | Not specified | nih.gov |

Exploration of N-Desmethylterbinafine as a Biochemical Probe or Research Tool

N-Desmethylterbinafine serves as a critical biochemical tool for investigating drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes. medchemexpress.combiosynth.com Its formation via N-demethylation of terbinafine is a significant metabolic step, primarily mediated by CYP enzymes including CYP2C9, CYP2C8, and CYP1A2. scialert.net By studying the kinetics of N-Desmethylterbinafine formation from its parent compound, researchers can probe the activity and contribution of these specific P450 isozymes. researchgate.net

Furthermore, N-Desmethylterbinafine is a crucial intermediate in the formation of other downstream metabolites, including the reactive aldehyde 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.govresearchgate.net This aldehyde is implicated in terbinafine-induced hepatotoxicity. researchgate.net Using N-Desmethylterbinafine as a substrate in in vitro reactions allows scientists to directly study the kinetics of its conversion to TBF-A and competing metabolites, providing direct insight into the bioactivation pathways that may lead to toxicity. noahrflynn.com This makes it an invaluable tool for mechanistic toxicology studies. nih.govresearchgate.net

The use of isotopically labeled versions, such as N-Desmethylterbinafine-d7, further enhances its utility as a research tool. pharmaffiliates.com Labeled standards are essential for quantitative analysis in mass spectrometry-based methods, allowing for precise measurement in pharmacokinetic and metabolic studies. pharmaffiliates.com

Advanced Preclinical Models for Mechanistic Elucidation

The elucidation of N-Desmethylterbinafine's metabolic fate relies heavily on preclinical models that can accurately simulate human liver function. gilbertfamilyfoundation.org

In Vitro Models: The most widely used models are in vitro systems. Pooled human liver microsomes (HLM) are a standard for assessing metabolism as they contain a mixture of drug-metabolizing enzymes, representing an average adult liver. nih.govresearchgate.net Steady-state kinetic experiments with HLM have been instrumental in determining the mechanisms and kinetic constants for terbinafine's N-demethylation to N-Desmethylterbinafine. nih.govnih.gov To further dissect the specific enzymes involved, researchers use recombinant P450 isozymes, which are individual CYP enzymes expressed in a cellular system. researchgate.net This allows for the measurement of kinetic parameters for each specific enzyme's contribution to N-Desmethylterbinafine formation and its subsequent metabolism. researchgate.netnoahrflynn.com

Emerging Models: While conventional 2D cell cultures have limitations, such as rapid loss of specific liver functions, more advanced models are emerging. Three-dimensional (3D) primary slice cultures and 3D heterocellular tumor spheroids are being developed to better mimic the complex architecture and microenvironment of human tissues. frontiersin.org Although their specific application to N-Desmethylterbinafine research is not yet widely documented, these platforms, which maintain the endogenous cellular environment for longer periods, hold significant promise for more accurately studying its long-term metabolic processing and potential for cellular effects. frontiersin.orgcrownbio.com

Computational Approaches for Predicting and Optimizing Compound Properties for Research

Computational modeling has become an indispensable tool in metabolic research, offering a rapid and resource-efficient way to predict the biotransformation of compounds like terbinafine. researchgate.netmdpi.com

Metabolism Prediction: Deep learning models have been developed to predict N-dealkylation reactions by human liver microsomes. nih.govresearchgate.net These models successfully predicted a high probability for the N-demethylation of terbinafine to yield N-Desmethylterbinafine. nih.govnih.govresearchgate.net Such computational analyses can guide experimental studies by identifying the most likely metabolic pathways to investigate. nih.gov For instance, modeling predicted that the probability of forming the reactive metabolite TBF-A increases significantly after the initial N-demethylation step that forms N-Desmethylterbinafine. nih.gov

Molecular Modeling: Techniques such as molecular mechanics, semi-empirical (PM3), and Density Functional Theory (DFT) calculations have been used to analyze the electronic properties of terbinafine and its metabolites, including N-Desmethylterbinafine. scialert.net By calculating properties like the LUMO-HOMO energy gap, these models can help predict the relative reactivity of different metabolites. scialert.net These computational strategies are crucial for understanding structure-activity relationships and prioritizing which metabolites may warrant further toxicological investigation. mdpi.comtaylorfrancis.com

Table 2: Computational Modeling in N-Desmethylterbinafine Research

| Modeling Technique | Application | Key Finding/Prediction | Reference |

|---|---|---|---|

| Deep Learning | Prediction of N-dealkylation pathways | High probability of N-demethylation of terbinafine to N-Desmethylterbinafine. | nih.govresearchgate.net |

| Molecular Mechanics, PM3, DFT | Analysis of electronic properties and reactivity | N-Desmethylterbinafine is not predicted to be highly reactive itself based on LUMO-HOMO energy gaps. | scialert.net |

| Physiologically Based Pharmacokinetic (PB-PK) models | Prediction of drug concentration in tissues | Used to predict concentrations of the parent drug terbinafine in various tissues. | nih.gov |

Unexplored Metabolic Pathways or Biotransformation Products in Research Settings

While the primary metabolic pathway from terbinafine to N-Desmethylterbinafine and its subsequent conversion to TBF-A or carboxy-metabolites is well-studied, several areas remain open for future research. scialert.netnih.govresearchgate.net

The metabolism of N-Desmethylterbinafine itself involves competing pathways. researchgate.net One path leads to the formation of TBF-A, while another leads to 1-naphthaldehyde. researchgate.net While the kinetics of these major routes are being characterized, the full quantitative contribution of other, more minor pathways has not been fully elucidated. nih.gov For example, N-Desmethylterbinafine can be hydroxylated to form desmethylhydroxyterbinafine or further oxidized to N-desmethylcarboxyterbinafine. drugbank.comfda.gov The precise enzymatic kinetics and the balance between these different pathways under various physiological conditions are not completely understood.

Furthermore, most metabolic studies focus on the liver. nih.gov The biotransformation of N-Desmethylterbinafine in other tissues where terbinafine accumulates, such as the skin, nails, and adipose tissue, remains a largely unexplored area. drugbank.com These tissues may have different enzymatic profiles, potentially leading to the formation of unique or quantitatively different biotransformation products compared to the liver. Investigating these localized metabolic pathways could provide new insights into both the on-site activity and potential tissue-specific effects of the parent drug and its metabolites.

Q & A

Q. How can researchers critically integrate conflicting findings on N-Desmethylterbinafine bioactivity into literature reviews?

- Methodological Answer : Apply comparative analysis frameworks (e.g., PRISMA guidelines) to categorize studies by methodology, species, and endpoints. Highlight methodological divergences (e.g., assay sensitivity, sample preparation) as potential sources of contradiction. Propose validation studies using harmonized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.